6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole CAS 1637774-71-0
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole CAS 1637774-71-0
An In-Depth Technical Guide to 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (CAS 1637774-71-0)
Executive Summary
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is a heterocyclic organic compound with a unique molecular architecture that has garnered interest within the field of medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The structural features of this molecule, namely the benzimidazole core, the cyclopropyl group at the 2-position, the methyl group on the imidazole nitrogen, and the bromo substituent on the benzene ring, all contribute to its specific reactivity and biological activity profile. This document serves as a resource for researchers, scientists, and professionals in drug development, offering detailed protocols and insights into the scientific principles underpinning its use.
Introduction
Chemical Identity and Properties
-
Systematic Name: 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole
-
CAS Number: 1637774-71-0
-
Molecular Formula: C11H11BrN2
-
Molecular Weight: 251.12 g/mol
-
Structure:
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a cyclopropyl group at the 2-position can enhance metabolic stability and binding affinity to target proteins. The N-methylation of the imidazole ring and the bromine atom on the benzene ring provide handles for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.
Genesis and Significance
The design and synthesis of substituted benzimidazoles like 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole are often driven by the search for new therapeutic agents. This specific compound has been identified as a crucial intermediate in the synthesis of more complex molecules, particularly those targeting specific biological pathways involved in disease. Its significance lies in its utility as a building block, allowing for the systematic exploration of chemical space around the benzimidazole core to optimize for potency, selectivity, and drug-like properties.
Synthesis and Manufacturing
The synthesis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole can be approached through several synthetic routes. A common and effective method involves the condensation of a substituted o-phenylenediamine with a cyclopropyl carboxylic acid derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole.
Detailed Synthesis Protocol
A plausible multi-step synthesis is outlined below, starting from commercially available precursors.
Step 1: Synthesis of N-(4-Bromo-2-nitrophenyl)-N-methylamine
-
To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add methylamine (2.0 eq, typically as a solution in a solvent like THF or water).
-
The reaction is stirred at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel affords pure N-(4-Bromo-2-nitrophenyl)-N-methylamine.
Step 2: Reduction of the Nitro Group
-
The N-(4-Bromo-2-nitrophenyl)-N-methylamine (1.0 eq) is dissolved in a solvent such as ethanol or methanol.
-
A reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) or catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst), is added.
-
The reaction is heated to reflux for several hours until the reduction is complete.
-
After cooling, the reaction mixture is basified with a saturated solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to give the crude diamine intermediate.
Step 3: Cyclization to form the Benzimidazole Core
-
The crude diamine from the previous step is dissolved in a suitable solvent, such as toluene or xylene.
-
Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux, often in the presence of a mild acid catalyst like acetic acid, to promote cyclization and dehydration.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole.
Purification and Characterization
The final compound's identity and purity are confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| HPLC | Purity Assessment | A single major peak indicating high purity (>95%). |
| ¹H NMR | Structural Elucidation | Characteristic peaks corresponding to the aromatic, cyclopropyl, and methyl protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec. | Molecular Weight Verification | A molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 251.12). |
Applications in Research and Drug Discovery
While specific biological activity data for 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is not extensively available in the public domain, its structural motifs suggest potential applications in various therapeutic areas. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Use as a Key Intermediate
This compound is primarily valued as a key intermediate in the synthesis of more complex molecules. For instance, it can serve as a building block for the creation of inhibitors of specific enzymes or receptors. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Caption: Potential synthetic diversification of the core scaffold.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Retention Time: Dependent on the specific gradient, but typically in the mid-to-late elution range due to its moderate polarity.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion and Future Directions
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while multi-step, is achievable through established organic chemistry methodologies. The true value of this compound lies in its utility as a scaffold for the generation of libraries of diverse analogs for biological screening. Future research will likely focus on leveraging this intermediate to develop novel therapeutic agents targeting a range of diseases. The continued exploration of its chemical reactivity and the biological activities of its derivatives will undoubtedly contribute to the advancement of pharmaceutical sciences.
